molecular formula C11H9NO2S B2493473 Methyl 5-(2-pyridyl)thiophene-2-carboxylate CAS No. 773873-74-8

Methyl 5-(2-pyridyl)thiophene-2-carboxylate

Cat. No.: B2493473
CAS No.: 773873-74-8
M. Wt: 219.26
InChI Key: WFJYHWUNVCDIOW-UHFFFAOYSA-N
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Description

Methyl 5-(2-pyridyl)thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyridine ring, making it a versatile molecule in various chemical reactions and applications

Properties

IUPAC Name

methyl 5-pyridin-2-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)10-6-5-9(15-10)8-4-2-3-7-12-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJYHWUNVCDIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Methyl 5-(2-Pyridyl)Thiophene-2-Carboxylate

Cross-Coupling Reactions

Cross-coupling methods dominate the synthesis of biheteroaromatic systems. Two principal approaches are validated:

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples a brominated thiophene precursor with a pyridyl boronic acid. For instance, methyl 5-bromothiophene-2-carboxylate (synthesized via bromination of methyl thiophene-2-carboxylate using $$ N $$-bromosuccinimide in trifluoroacetic acid) reacts with 2-pyridylboronic acid under palladium catalysis. Typical conditions include $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%), $$ \text{K}2\text{CO}3 $$ (2 equiv), and a dioxane/water mixture at 80–100°C for 12–24 h. Yields reach 70–85% after purification via silica gel chromatography (ethyl acetate/hexane).

Sonogashira Coupling

Sonogashira coupling introduces alkynyl groups to the thiophene ring, which can later be functionalized. For example, methyl 5-((trimethylsilyl)ethynyl)thiophene-2-carboxylate is prepared using $$ \text{PdCl}2(\text{PPh}3)_2 $$ (2 mol%), CuI (5 mol%), and diethylamine as a base, achieving 81% yield. Subsequent desilylation and cyclization could hypothetically introduce a pyridyl group, though direct evidence for this route remains unexplored in the literature.

Cyclization and Ring-Forming Approaches

Cyclization strategies construct the thiophene ring pre-functionalized with pyridyl and ester groups. A β-alkoxy-β-ketoenamide intermediate, synthesized from methoxyallene, thiophene-2-carbonitrile, and thiophene-2-carboxylic acid, undergoes intramolecular cyclization to yield 2,6-di(2-thienyl)pyridine derivatives. While this method primarily generates di- and trithienylpyridines, modifying the starting materials to include ester functionalities could adapt it for this compound.

Functional Group Interconversion

Esterification of Carboxylic Acid Precursors

5-(2-Pyridyl)thiophene-2-carboxylic acid (PubChem CID 736482) is esterified using methanol and concentrated $$ \text{H}2\text{SO}4 $$ under reflux. A representative protocol refluxes the acid in methanol with catalytic sulfuric acid (30 h, 96% yield). This method is straightforward but requires prior synthesis of the carboxylic acid, often via oxidation of alcohol precursors or hydrolysis of nitriles.

Halogenation and Subsequent Coupling

Bromination or iodination at the 5-position of methyl thiophene-2-carboxylate enables cross-coupling. For example, $$ N $$-bromosuccinimide in trifluoroacetic acid brominates methyl 3-(chlorosulfonyl)thiophene-2-carboxylate at the 5-position (52% yield). The brominated intermediate then undergoes Suzuki coupling with 2-pyridylboronic acid.

Experimental Optimization and Challenges

Catalytic Systems

Palladium catalysts ($$ \text{PdCl}2(\text{PPh}3)2 $$, $$ \text{Pd(PPh}3\text{)}_4 $$) paired with copper(I) iodide or phosphine ligands are critical for cross-coupling efficiency. Microwave-assisted reactions reduce reaction times from hours to minutes (e.g., 30 min at 80°C).

Solvent and Temperature Effects

Polar aprotic solvents (DMF, dioxane) enhance coupling reactivity, while protic solvents (methanol) favor esterification. Elevated temperatures (80–100°C) improve kinetics but risk side reactions, necessitating careful monitoring.

Purification Techniques

Silica gel chromatography with ethyl acetate/hexane (1:10 to 1:20) effectively isolates products. Recrystallization from hexanes or dichloromethane/hexane mixtures yields high-purity solids.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$-NMR (CDCl$$ _3 $$) : Key peaks include δ 7.63 (d, $$ J = 4.0 $$ Hz, 1H, thiophene H-4), 7.16 (d, $$ J = 4.0 $$ Hz, 1H, thiophene H-3), 3.88 (s, 3H, ester -OCH$$ _3 $$), and pyridyl protons at δ 8.79–7.46.
  • $$ ^{13}C $$-NMR : Carbonyl carbons appear at δ 165–170 ppm, with thiophene and pyridyl carbons between δ 120–150 ppm.

Mass Spectrometry

  • APCI-MS : Molecular ion peaks align with calculated masses (e.g., $$ m/z $$ 221.07 for methyl 5-bromothiophene-2-carboxylate).

Applications and Derivatives

This compound serves as a precursor for:

  • Conjugated Polymers : Copolymerization with thiophene or pyrrole monomers enhances electron transport in organic semiconductors.
  • Metal-Organic Frameworks (MOFs) : The pyridyl group coordinates to metal ions (e.g., Zn$$ ^{2+} $$, Cu$$ ^{2+} $$), forming porous networks.
  • Pharmaceutical Intermediates : Derivatives exhibit antimicrobial and anticancer activities in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-pyridyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Methyl 5-(2-pyridyl)thiophene-2-carboxylate serves as a valuable building block in organic synthesis, particularly in the development of complex heterocyclic compounds. Its unique structural features enable it to act as an intermediate in various synthetic pathways.

Table 1: Synthetic Applications

Application TypeDescription
Organic SynthesisUsed as a precursor for synthesizing more complex thiophene derivatives.
Polymer ChemistryEmployed in the preparation of conducting polymers and organic semiconductors.
Medicinal ChemistryActs as a scaffold for drug development targeting specific biological pathways.

Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Antimicrobial Activity

A study investigated the compound's efficacy against various bacterial strains. Results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInhibitory effects on cancer cell lines (IC50 values in micromolar range)
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Medicinal Applications

The compound has been explored for its therapeutic potential in various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development.

Case Study: Anticancer Potential

In vitro studies on cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. For instance, compounds derived from this scaffold have demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin.

Table 3: Medicinal Properties

PropertyDescription
Antitumor ActivityInduces apoptosis in cancer cells; effective against multiple cancer types.
Anti-inflammatoryExhibits properties that may reduce inflammation in cellular models.

Industrial Applications

In addition to its biological significance, this compound is also utilized in industrial applications, particularly in the production of organic electronic materials.

Table 4: Industrial Uses

Application TypeDescription
Organic ElectronicsUsed in the fabrication of organic light-emitting diodes (OLEDs).
Material ScienceContributes to the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 5-(2-pyridyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-pyridyl)thiophene-2-carboxylate stands out due to its unique combination of a thiophene and pyridine ring. This structure provides a balance of electronic properties, making it suitable for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in both research and industrial settings.

Biological Activity

Methyl 5-(2-pyridyl)thiophene-2-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their wide-ranging biological activities. These compounds have been investigated for their roles as anti-inflammatory agents, antimicrobial agents, and potential anticancer drugs. The thiophene ring structure contributes to their biological efficacy through various mechanisms, including enzyme inhibition and modulation of gene expression.

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. This compound may share these properties due to its structural characteristics.

Table 1: Inhibitory Activity of Thiophene Derivatives on COX and LOX Enzymes

CompoundIC50 (µM)Mechanism of Action
This compoundTBDPotential COX/LOX inhibition
Thiophene Derivative A29.2COX inhibition
Thiophene Derivative B6.0LOX inhibition

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that thiophene derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar thiophene derivatives have been reported to inhibit key enzymes involved in inflammatory pathways, such as COX and LOX.
  • Gene Expression Modulation : Some thiophenes can negatively regulate pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing inflammation at the molecular level.

Case Study 1: Anti-inflammatory Effects

In a study involving LPS-induced inflammation in THP-1 monocytes, a thiophene derivative demonstrated the ability to significantly reduce TNF-α levels at a concentration of 10 µM. This suggests that this compound may have similar effects due to structural similarities.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various thiophene derivatives against resistant strains of bacteria. The findings indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-(2-pyridyl)thiophene-2-carboxylate, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a pyridyl-containing reagent. For example, copper-catalyzed cross-coupling reactions under controlled temperatures (60–80°C) can introduce the 2-pyridyl group at the 5-position of the thiophene ring. Solvent selection (e.g., DMF or ethanol) and catalysts like copper chloride are critical for regioselectivity and yield optimization . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • 1H NMR : Key signals include the pyridyl protons (δ 8.5–7.5 ppm, multiplet) and the methyl ester group (δ 3.8–3.9 ppm, singlet). The thiophene ring protons appear as distinct doublets (δ 7.0–7.5 ppm) .
  • IR : Stretching vibrations for the ester carbonyl (C=O, ~1700 cm⁻¹) and pyridyl C=N (~1600 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks ([M+H]+) should match the calculated molecular weight (e.g., 235.29 g/mol for C12H9NO2S) .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for drug discovery, particularly in designing kinase inhibitors or antimicrobial agents. Its pyridyl and thiophene moieties enable π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity .

Advanced Research Questions

Q. How do electronic effects of the 2-pyridyl substituent influence the compound’s reactivity and bioactivity compared to other substituents?

The electron-withdrawing nature of the 2-pyridyl group increases the electrophilicity of the thiophene ring, facilitating nucleophilic substitutions. Compared to methyl or phenyl substituents (electron-donating), the pyridyl group enhances interactions with polar enzyme active sites, as shown in analogues with improved IC50 values against cancer cell lines . For example:

Substituent (Position 5)LogPIC50 (μM)
2-Pyridyl2.10.8
4-Methylphenyl3.55.2
4-Fluorophenyl2.83.7

Q. What strategies resolve low yields in regioselective synthesis of this compound?

  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl) to direct coupling to the 5-position .
  • Catalyst Optimization : Palladium/copper bimetallic systems improve cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours, minimizing side-product formation .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with kinases or GPCRs. For instance, the pyridyl nitrogen forms hydrogen bonds with catalytic lysine residues in kinase domains, while the thiophene ring stabilizes hydrophobic pockets. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (KD) .

Q. What experimental approaches address contradictions in reported biological activities across studies?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule off-target effects .
  • Structural Analogues : Compare activity trends across derivatives to identify critical pharmacophores .

Methodological Considerations

  • Synthesis Optimization : Prioritize reaction scalability using flow chemistry for multi-gram batches .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm signal assignments .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .

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